molecular formula C15H22N8O3S B4363377 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4363377
M. Wt: 394.5 g/mol
InChI Key: QUVRQBBXUJDJHK-UHFFFAOYSA-N
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Description

2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps. One common synthetic route starts with the preparation of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate . This intermediate is then subjected to various reactions, including acylation and hydrazinecarbothioamide formation, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group and pyrazole rings play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate and tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . Compared to these compounds, 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE exhibits unique structural features that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-(1-ethyl-5-methylpyrazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8O3S/c1-6-21-9(3)12(7-16-21)17-15(27)19-18-14(24)11(5)22-10(4)13(23(25)26)8(2)20-22/h7,11H,6H2,1-5H3,(H,18,24)(H2,17,19,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVRQBBXUJDJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=S)NNC(=O)C(C)N2C(=C(C(=N2)C)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

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